Bis(gamma-glutamyl-cysteinyl-glycinyl)spermidine
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Overview
Description
Trypanothione, also known as TSH, belongs to the class of organic compounds known as oligopeptides. These are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds. Trypanothione is considered to be a practically insoluble (in water) and relatively neutral molecule. Trypanothione participates in a number of enzymatic reactions. In particular, trypanothione can be biosynthesized from spermidine. Trypanothione can also be converted into trypanothione disulfide.
Trypanothione is a glutathione derivative. It derives from a spermidine. It is a conjugate base of a trypanothione(1+).
Scientific Research Applications
Cross-Linking in Epidermal Cell Envelopes
Bis(gamma-glutamyl)spermidine, a form of bis(gamma-glutamyl-cysteinyl-glycinyl)spermidine, has been observed in proteolytic digests of human epidermal cell envelopes. It is particularly significant in the context of psoriasis, where abnormal levels of this compound and related cross-links are noted in the epidermal cell envelopes of affected individuals. This suggests its role in enzyme-generated protein cross-linking and stabilization in cell envelopes, with implications for understanding and potentially treating psoriatic conditions (Martinet, Beninati, Nigra, & Folk, 1990).
Substrate for Transglutaminases
Research indicates that polyamines like spermidine can be covalently incorporated into cellular proteins as gamma-glutamyl-polyamine derivatives. This process, mediated by transglutaminases, is significant in both cellular and extracellular contexts. It highlights the potential physiological significance of bis(gamma-glutamyl)spermidine in mammalian cells and body fluids, which may have broad implications for understanding cellular function and pathology (Folk et al., 1980).
Role in Keratinocyte Differentiation
In human foreskin keratinocytes, the selective oxidation of gamma-glutamylpolyamines like bis(gamma-glutamyl)spermidine plays a crucial role. This process, mediated by FAD-dependent polyamine oxidase, regulates the formation of bis(gamma-glutamyl)spermidine cross-links in keratinocyte differentiation. This finding enhances the understanding of epidermal stratum corneum production and offers insights into skin physiology (Lentini et al., 2007).
Trypanothione Synthesis in Trypanosoma cruzi
This compound is a key component in the synthesis of trypanothione, a metabolite crucial for defense against chemical and oxidant stress in Trypanosoma cruzi. This research provides insights into the unique metabolic pathways of trypanosomatids, with potential implications for treating diseases like trypanosomiasis and leishmaniasis (Oza et al., 2002).
Synthesis and Study of Trypanosomatid Metabolites
The synthesis of this compound, as part of the trypanosomatid metabolite trypanothione, has been achieved through a mild route. This advancement in synthesis techniques supports further research into the biological functions and potential therapeutic applications of these metabolites (Henderson et al., 1986).
Properties
Molecular Formula |
C27H49N9O10S2 |
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Molecular Weight |
723.9 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-[[2-[4-[3-[[2-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]propylamino]butylamino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C27H49N9O10S2/c28-16(26(43)44)4-6-20(37)35-18(14-47)24(41)33-12-22(39)31-10-2-1-8-30-9-3-11-32-23(40)13-34-25(42)19(15-48)36-21(38)7-5-17(29)27(45)46/h16-19,30,47-48H,1-15,28-29H2,(H,31,39)(H,32,40)(H,33,41)(H,34,42)(H,35,37)(H,36,38)(H,43,44)(H,45,46)/t16-,17-,18-,19-/m0/s1 |
InChI Key |
PHDOXVGRXXAYEB-VJANTYMQSA-N |
Isomeric SMILES |
C(CCNC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N)CNCCCNC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N |
SMILES |
C(CCNC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N)CNCCCNC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N |
Canonical SMILES |
C(CCNC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N)CNCCCNC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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